2-Methoxy-phenazin-1-ylamine is a chemical compound belonging to the phenazine family, which is characterized by its unique bicyclic structure containing nitrogen atoms. This compound is of interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science. The molecular formula for 2-Methoxy-phenazin-1-ylamine is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Phenazines are a class of nitrogen-containing heterocycles that are widely studied for their biological and chemical properties. 2-Methoxy-phenazin-1-ylamine can be synthesized through various methods, often involving phenazine derivatives as starting materials. It falls under the classification of organic compounds and specifically belongs to the category of aromatic amines.
The synthesis of 2-Methoxy-phenazin-1-ylamine can be achieved through several methods, including:
The technical details of these synthesis methods include controlling reaction temperatures, times, and the use of solvents such as N-methylpyrrolidone or ethanol to optimize yields and purities. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are commonly employed to confirm the structure of synthesized compounds .
The molecular structure of 2-Methoxy-phenazin-1-ylamine features a phenazine core with a methoxy group (-OCH) attached to one of the aromatic rings. The nitrogen atoms in the structure contribute to its basicity and potential reactivity.
The molecular weight of 2-Methoxy-phenazin-1-ylamine is approximately 216.25 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using UV-visible spectroscopy to determine its electronic properties.
2-Methoxy-phenazin-1-ylamine can undergo various chemical reactions typical for aromatic amines, including:
Reactions involving 2-Methoxy-phenazin-1-ylamine often require careful control of conditions such as temperature and pH to ensure desired outcomes without degradation of the compound.
The mechanism of action for compounds like 2-Methoxy-phenazin-1-ylamine typically involves interactions at the molecular level with biological targets such as enzymes or receptors. For example, its potential role as an inhibitor in biochemical pathways may be attributed to its ability to form stable complexes with target proteins.
Studies have shown that phenazine derivatives can exhibit antibacterial and anticancer activities, likely due to their ability to interfere with cellular processes through redox cycling or by generating reactive oxygen species .
Key physical properties include:
Chemical properties include:
2-Methoxy-phenazin-1-ylamine has potential applications in several scientific areas:
Methoxy-substituted phenazines constitute a specialized class of microbial secondary metabolites characterized by a methoxy group (–OCH₃) attached to their tricyclic phenazine core. These compounds are biosynthesized primarily by Gram-negative and Gram-positive bacteria, with Lysobacter antibioticus and Streptomyces species serving as prominent producers. In L. antibioticus strain OH13, 1-hydroxy-6-methoxyphenazine (myxin) and 1,6-dimethoxyphenazine derivatives are major metabolic products [2] [5]. These strains employ methoxylation as a key chemical strategy to enhance the bioactivity of their phenazine metabolites. Similarly, Streptomyces luteireticuli NIIST-D75 yields 2-methoxy-phenazin-1-ylamine (CAS 3224-52-0), a phenazine variant functionalized with both methoxy and amino groups [4] [8]. Marine-derived Brevibacterium spp. and Pseudonocardia spp. represent additional microbial sources, though their methoxy-phenazine profiles are less comprehensively characterized [3] [10].
Table 1: Microbial Producers of Methoxy-Substituted Phenazines
Bacterial Source | Identified Methoxy-Phenazines | Ecological Niche |
---|---|---|
Lysobacter antibioticus | 1-Hydroxy-6-methoxyphenazine (Myxin), 1,6-Dimethoxyphenazine | Soil microbiome |
Streptomyces luteireticuli | 2-Methoxy-phenazin-1-ylamine | Terrestrial sediments |
Streptomyces sp. PH20095 | Strepphenazine A (multi-substituted methoxy phenazine) | Plant rhizosphere |
Pseudomonas spp. | 1-Methoxyphenazine | Diverse (soil/aquatic/host) |
The biosynthesis of methoxy-phenazines originates from chorismate, a shikimate pathway intermediate. Core phenazine scaffolds like phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC) undergo regioselective hydroxylation before methoxylation. In L. antibioticus, PDC is sequentially modified by:
LaPhzM exhibits broad substrate flexibility, accepting both non-N-oxide and N-oxide phenazines. This enzyme efficiently converts iodinin to myxin (monomethoxy derivative) and further methylates 6-hydroxy-1-methoxyphenazine N5-oxide to form 1,6-dimethoxyphenazine N5-oxide [2]. The methoxylation step is physiologically critical, as it significantly enhances antimicrobial potency—myxin demonstrates superior activity compared to unmethylated precursors like iodinin [2] [5].
O-Methyltransferases (OMTs) are pivotal enzymes in phenazine diversification. LaPhzM represents the first biochemically characterized phenazine-specific OMT, exhibiting a 36.7 kDa molecular weight and utilizing S-adenosylmethionine (SAM) as its methyl donor [2]. Key catalytic features include:
Table 2: Comparative Analysis of Phenazine O-Methyltransferases
Enzyme | Source Organism | Substrate Specificity | Catalytic Efficiency | Biological Impact |
---|---|---|---|---|
LaPhzM | L. antibioticus OH13 | Broad (non-, mono-, di-N-oxide phenazines) | Moderate (k꜀ₐₜ ~0.6 min⁻¹) | Enhances antibiotic activity of products |
PhzM | P. aeruginosa PAO1 | Restricted (PCA → N-methyl-PCA; requires PhzS) | Not quantified | Pyocyanin biosynthesis (N-methylation) |
The functional divergence between LaPhzM (O-methyltransferase) and Pseudomonas PhzM (N-methyltransferase) underscores evolutionary specialization. While PhzM in P. aeruginosa performs N-methylation for pyocyanin synthesis and requires protein-protein interaction with PhzS, LaPhzM operates independently and exclusively catalyzes O-methylation [2] [3]. This mechanistic distinction highlights methoxy-phenazine biosynthesis as a unique biochemical pathway.
The genetic architecture for methoxy-phenazine biosynthesis displays both conservation and lineage-specific adaptations. Core phenazine synthesis genes (phzABCDEFG) are evolutionarily conserved across Proteobacteria and Actinobacteria, having spread via horizontal gene transfer [3] [10]. However, tailoring genes like OMTs exhibit taxonomic stratification:
Table 3: Evolutionary Distribution of Phenazine O-Methyltransferase Genes
Taxonomic Group | Representative Genera | OMT Gene Characteristics | Associated Phenazines |
---|---|---|---|
Gammaproteobacteria | Lysobacter, Pseudomonas | Clustered with phzS/phzNO1; SAM-binding motifs | Myxin, 1,6-Dimethoxyphenazines |
Actinobacteria | Streptomyces, Rhodococcus | Divergent sequences; fused domains | 2-Methoxy-phenazin-1-ylamine, Strepphenazines |
Methanogenic Archaea | Methanosarcina | Homologous to bacterial OMTs; function inferred | Methanophenazine derivatives |
Methoxylation capacity has evolved convergently in phylogenetically distant taxa, as evidenced by OMT homologs in Methanosarcina archaea. These organisms produce methanophenazine—a methoxy-functionalized analog serving as an electron carrier in anaerobic respiration [9] [10]. This functional parallelism underscores the metabolic versatility afforded by phenazine methoxylation across microbial domains.
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